![molecular formula C21H15F3N4O B2804710 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-(trifluoromethyl)benzamide CAS No. 847387-88-6](/img/structure/B2804710.png)

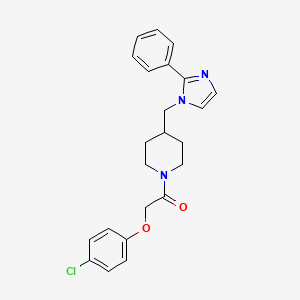

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are found in many drugs and have the potential to be used as organoelectronic materials and fluorescent materials .

Synthesis Analysis

The synthesis of various derivatives of these scaffolds has been achieved by a wide range of methodologies over the last decade . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Molecular Structure Analysis

These compounds are nitrogen heterocycles, which are some of the most important compounds found in nature or synthesized otherwise . These heterocyclic rings are found almost invariably in living systems ranging from the tiniest prokaryotes to the largest eukaryotes .Chemical Reactions Analysis

Recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines have been summarized, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Wissenschaftliche Forschungsanwendungen

- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents has been a significant breakthrough . Researchers have explored this scaffold for developing inhibitors targeting specific cancer mutations, such as KRAS G12C. Compound I-11, derived from imidazo[1,2-a]pyridine, demonstrated potent anticancer effects against KRAS G12C-mutated cells. This highlights the compound’s potential as a lead candidate for treating intractable cancers.

- Imidazo[1,2-a]pyridine derivatives have been investigated for their luminescent properties and applications in optoelectronic devices . Their unique electronic structure makes them suitable for use in organic light-emitting diodes (OLEDs), sensors, and other light-emitting materials.

- The compound’s core structure has attracted attention in medicinal chemistry. Researchers recognize it as a versatile scaffold with potential applications in drug design . Its structural features make it a valuable building block for creating new pharmaceutical agents.

Anticancer Agents

Optoelectronic Materials

Drug Development

Wirkmechanismus

While the specific mechanism of action for “N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-(trifluoromethyl)benzamide” is not available, it’s worth noting that many drugs containing imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines moieties are quite important due to their ability to bind with various living systems .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F3N4O/c1-13-6-7-14(18-12-28-9-3-8-25-20(28)27-18)11-17(13)26-19(29)15-4-2-5-16(10-15)21(22,23)24/h2-12H,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICAQJXNYCSPGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3-(trifluoromethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethyl]prop-2-enamide](/img/structure/B2804627.png)

![N-(3,5-dimethoxyphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]thiophene-2-sulfonamide](/img/structure/B2804630.png)

![3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2804631.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzylthio)ethan-1-one](/img/structure/B2804633.png)

![N-(1-Methylcyclobutyl)-5-azaspiro[2.4]heptane-2-carboxamide](/img/structure/B2804637.png)

![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2804638.png)

![(Z)-2-cyano-N-[(3-fluoro-4-propan-2-yloxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2804646.png)

![3-[(3-Propanamidophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2804650.png)